molecular formula C10H8Cl2O2 B13063921 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal

3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal

Cat. No.: B13063921
M. Wt: 231.07 g/mol
InChI Key: CROCKMXTQQPNHG-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal is an organic compound characterized by the presence of a dichlorophenyl group attached to a methyl oxopropanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable methyl ketone under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, which provide an optimal environment for the reaction to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylacetic acid
  • 3,4-Dichloromethylphenidate
  • N-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines

Uniqueness

3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2-methyl-3-oxopropanal

InChI

InChI=1S/C10H8Cl2O2/c1-6(5-13)10(14)7-2-3-8(11)9(12)4-7/h2-6H,1H3

InChI Key

CROCKMXTQQPNHG-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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